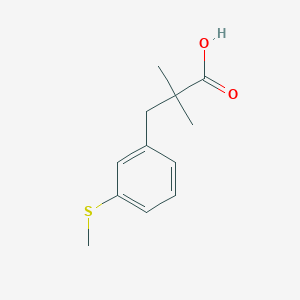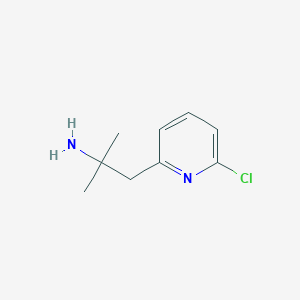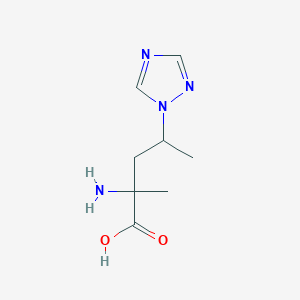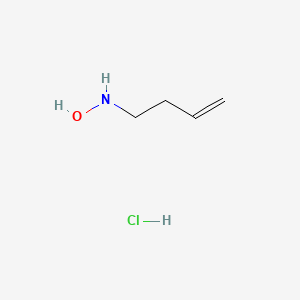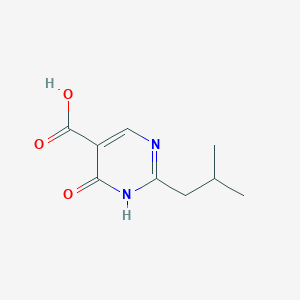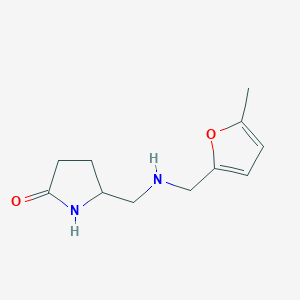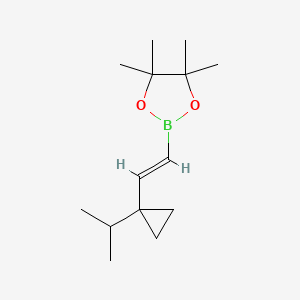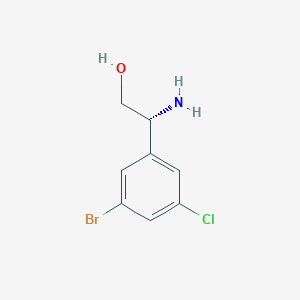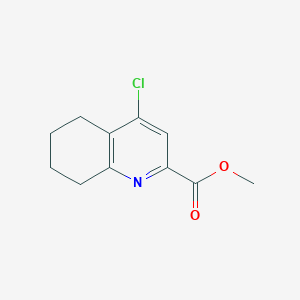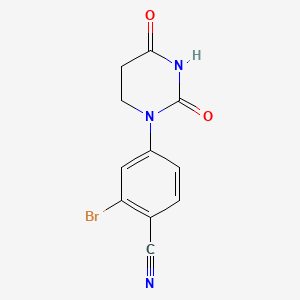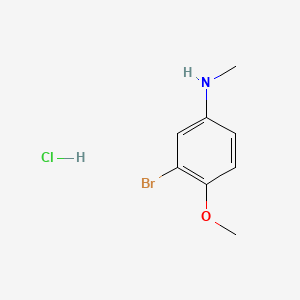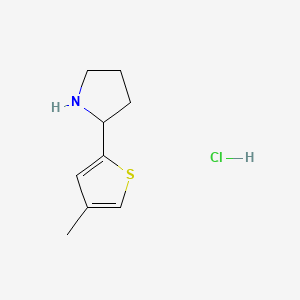
2-(4-Methylthiophen-2-yl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylthiophen-2-yl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-methylthiophen-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylthiophen-2-yl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-methylthiophen-2-yl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring. The thiophene moiety can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylthiophen-2-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidine ring can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Various substituted thiophenes.
Scientific Research Applications
2-(4-Methylthiophen-2-yl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylthiophen-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit voltage-gated sodium and calcium channels, which are crucial for its anticonvulsant and antinociceptive effects. The compound may also interact with GABA transporters, enhancing its therapeutic potential .
Comparison with Similar Compounds
- 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Comparison: 2-(4-Methylthiophen-2-yl)pyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different profile of activity and selectivity, making it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C9H14ClNS |
|---|---|
Molecular Weight |
203.73 g/mol |
IUPAC Name |
2-(4-methylthiophen-2-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-7-5-9(11-6-7)8-3-2-4-10-8;/h5-6,8,10H,2-4H2,1H3;1H |
InChI Key |
RVZWHQUNVYNRAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C2CCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


